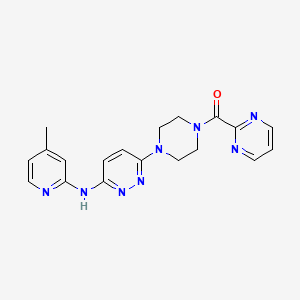

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Description

This compound is a heterocyclic molecule featuring a pyridazine core substituted with a 4-methylpyridin-2-ylamino group and a piperazine ring linked to a pyrimidin-2-yl methanone moiety. The pyridazine and pyrimidine rings are known for their ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding in drug design .

Properties

IUPAC Name |

[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O/c1-14-5-8-20-16(13-14)23-15-3-4-17(25-24-15)26-9-11-27(12-10-26)19(28)18-21-6-2-7-22-18/h2-8,13H,9-12H2,1H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRNWGSYDQXRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone , with the CAS number 1251686-06-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H20N8O |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1251686-06-2 |

The compound features a complex structure that includes multiple heterocyclic rings, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. For example, a related study reported that pyridazine-based compounds displayed minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and MRSA, with values ranging from 0.5 to 128 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms:

- VEGFR-2 Inhibition : Some derivatives have shown IC50 values between 60.70 nM to 1800 nM against VEGFR-2, a key target in cancer therapy .

- Cell Line Studies : The National Cancer Institute (NCI) screened several pyridazine derivatives against 60 cancer cell lines , revealing promising anticancer activity .

Case Studies

- Study on Antitubercular Activity : A study aimed at discovering potent anti-tubercular agents synthesized various substituted compounds and evaluated their activity against Mycobacterium tuberculosis. One compound showed an IC90 of 40.32 μM , indicating moderate efficacy .

- Dual Functionality : Another study highlighted the potential of pyridazine derivatives as dual-function agents with both antimicrobial and anticancer activities, suggesting their versatility in therapeutic applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.

- Receptor Binding : It may bind to receptors that regulate cell growth and proliferation.

These interactions can lead to altered signaling pathways that affect cellular behavior, contributing to its antimicrobial and anticancer effects.

Summary of Key Findings

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . This suggests moderate potency compared to conventional antibiotics.

Anticancer Activity

In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested against breast cancer and leukemia cell lines, revealing IC50 values in the micromolar range . These findings indicate that the compound may induce apoptosis or cause cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives, including our compound of interest:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated comparable or superior activity to conventional antibiotics .

- Cytotoxicity Assays : Cytotoxicity assays performed on various cancer cell lines revealed that certain structural modifications enhanced the anticancer activity of related compounds .

- Mechanistic Studies : Research focused on elucidating the mechanisms by which these compounds exert their biological effects, including interactions with specific protein targets and pathways involved in cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties and activities of the target compound with structurally related analogs:

Key Observations:

- Structural Differences: The target compound’s pyridazine-pyrimidine scaffold distinguishes it from thienopyrimidine-based kinase inhibitors (e.g., the patent compound in ), which exhibit higher molecular weight and lipophilicity. Unlike sulforaphane (a natural isothiocyanate), the target compound lacks electrophilic groups critical for covalent enzyme inhibition but may compensate with reversible binding via aromatic interactions .

- Biological Activity: Piperazine-containing analogs (e.g., ) show kinase inhibition, suggesting the target compound’s piperazine linker could enhance binding to ATP pockets in kinases. However, the absence of a methanesulfonyl group (as in ) may reduce metabolic stability.

Research Findings and Implications

- Kinase Inhibition Potential: Structural similarity to the patent compound in implies possible activity against PI3K/mTOR pathways, though empirical validation is required.

- Drug Development Context : The compound’s modular design aligns with 3D cell culture platforms for drug testing (e.g., vascularized constructs in ), enabling future efficacy studies in simulated physiological environments.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by testing solvents (e.g., dichloromethane or DMF), temperature (25–80°C), and catalysts (e.g., Pd-based catalysts for coupling reactions). Monitor intermediates via TLC/HPLC and purify using column chromatography with gradient elution. Substituent positioning on the pyridazine and piperazine rings influences steric hindrance; for example, aryl/heteroaryl groups at the piperazine moiety may require longer reaction times .

Q. What analytical methods are recommended to validate the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times to reference standards (e.g., impurity profiles in ) .

- NMR : Confirm proton environments (e.g., pyrimidine C-H protons at δ 8.5–9.0 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C21H22N8O) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize analogs with variations at the pyridazine (e.g., substituents at position 6) and piperazine (e.g., alkyl vs. aryl groups) moieties. Test in vitro binding assays (e.g., receptor affinity) and compare pharmacokinetic properties. For example, replacing the 4-methylpyridin-2-yl group with a 4-chlorophenyl group (as in ) may alter solubility and target engagement .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).

- Dose-Response Curves : Use 8–12 concentration points and nonlinear regression (e.g., GraphPad Prism) to calculate IC50.

- Structural Confounders : Compare crystal structures (if available, as in ) to identify conformational changes affecting binding .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey’s test to evaluate significance of inter-assay variability .

Q. What computational strategies are effective for predicting target binding modes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the pyrimidine ring as a hinge-binding motif. Solvate the system with TIP3P water and apply CHARMM force fields. Validate with MD simulations (100 ns) to assess stability of hydrogen bonds (e.g., between the pyridazine N and kinase catalytic lysine). Cross-reference with X-ray data of analogous compounds (e.g., ’s hydroxyethyl-piperazine interaction) .

Q. How can metabolic stability be assessed in preclinical models?

- Methodological Answer :

- In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint).

- In Vivo : Administer intravenously/orally to rodents; collect plasma at 0, 1, 3, 6, 12, 24h. Use non-compartmental analysis (WinNonlin) for AUC and half-life .

Q. What strategies mitigate off-target effects during kinase inhibition studies?

- Methodological Answer :

- Selectivity Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.

- Proteomics : SILAC-based mass spectrometry to identify non-kinase targets.

- Covalent Modifications : Introduce reactive groups (e.g., acrylamide) for irreversible binding, but validate via mutagenesis (e.g., ’s chlorophenyl group as a selectivity handle) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA)?

- Methodological Answer :

- DSC : Focus on melting points and glass transitions; use heating rates of 10°C/min under nitrogen.

- TGA : Monitor decomposition onset (≥200°C) and residual mass. Cross-validate with Karl Fischer titration for moisture content.

- Statistical Reconciliation : Apply principal component analysis (PCA) to cluster batch-specific variations (e.g., ’s thermal studies of pyrrolo-pyridinediones) .

Q. What experimental designs reduce variability in pharmacological profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.